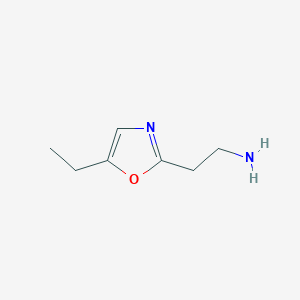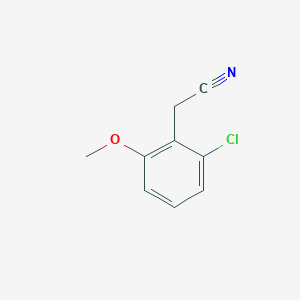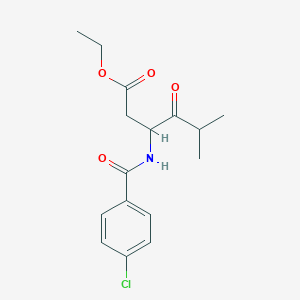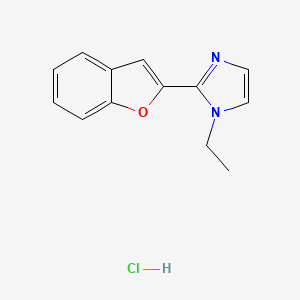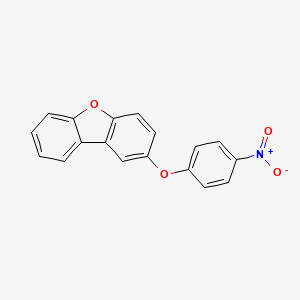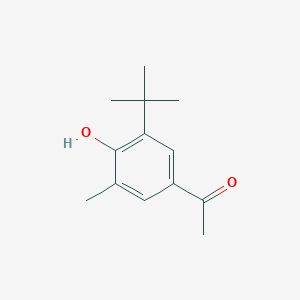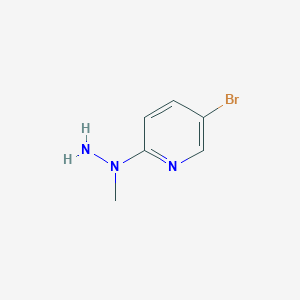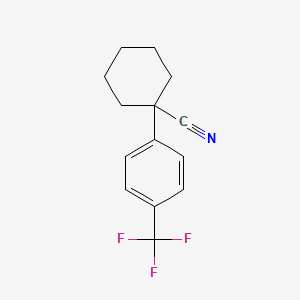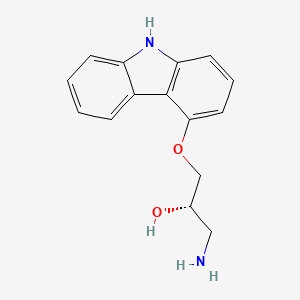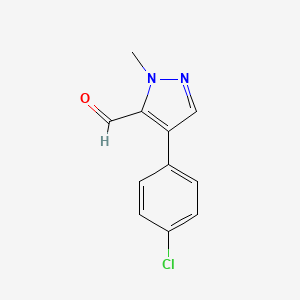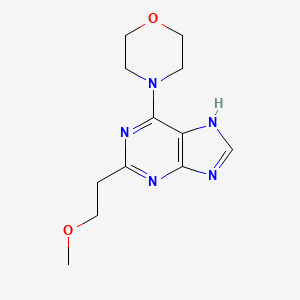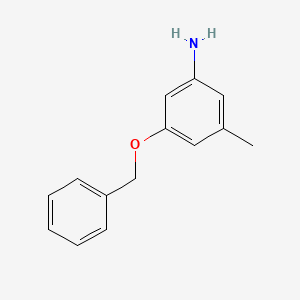![molecular formula C12H12N4O5 B8659635 1-Methyl-4-[(1-methyl-4-nitropyrrole-2-carbonyl)amino]pyrrole-2-carboxylic acid](/img/structure/B8659635.png)
1-Methyl-4-[(1-methyl-4-nitropyrrole-2-carbonyl)amino]pyrrole-2-carboxylic acid
概述
描述
1-Methyl-4-[(1-methyl-4-nitropyrrole-2-carbonyl)amino]pyrrole-2-carboxylic acid is a complex organic compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its dual pyrrole rings, each substituted with various functional groups, making it a subject of interest in organic chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[(1-methyl-4-nitropyrrole-2-carbonyl)amino]pyrrole-2-carboxylic acid typically involves multiple steps, starting with the formation of the pyrrole rings. One common method is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalytic amount of iron (III) chloride . The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid as reagents . The carboxamido group is usually formed through an amidation reaction involving the corresponding carboxylic acid and an amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
1-Methyl-4-[(1-methyl-4-nitropyrrole-2-carbonyl)amino]pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution: The hydrogen atoms on the pyrrole rings can be substituted with various electrophiles under appropriate conditions.
Amidation: The carboxylic acid groups can react with amines to form amides.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as alkyl halides, sulfonyl chlorides.
Amidation: Carboxylic acids, amines, and coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products Formed
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyrrole derivatives.
Amidation: Amide derivatives of the compound.
科学研究应用
1-Methyl-4-[(1-methyl-4-nitropyrrole-2-carbonyl)amino]pyrrole-2-carboxylic acid has several applications in scientific research:
作用机制
The mechanism of action of 1-Methyl-4-[(1-methyl-4-nitropyrrole-2-carbonyl)amino]pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound’s ability to form hydrogen bonds and interact with enzymes and receptors also contributes to its biological activity .
相似化合物的比较
Similar Compounds
1-Methyl-4-nitropyrrole-2-carboxylic acid: Shares the nitro and carboxylic acid functional groups but lacks the additional pyrrole ring and carboxamido group.
1-Methyl-4-(1-methyl-4-nitropyrrole-2-carboxamido)pyrrole-2-carboxylate: Similar structure but with an ester group instead of a carboxylic acid.
Uniqueness
1-Methyl-4-[(1-methyl-4-nitropyrrole-2-carbonyl)amino]pyrrole-2-carboxylic acid is unique due to its dual pyrrole rings and the presence of both nitro and carboxamido functional groups. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
属性
分子式 |
C12H12N4O5 |
|---|---|
分子量 |
292.25 g/mol |
IUPAC 名称 |
1-methyl-4-[(1-methyl-4-nitropyrrole-2-carbonyl)amino]pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C12H12N4O5/c1-14-5-7(3-10(14)12(18)19)13-11(17)9-4-8(16(20)21)6-15(9)2/h3-6H,1-2H3,(H,13,17)(H,18,19) |
InChI 键 |
DKDJDRVWZKOIBK-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C=C1C(=O)O)NC(=O)C2=CC(=CN2C)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


